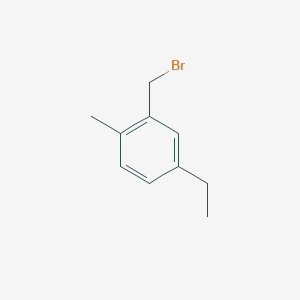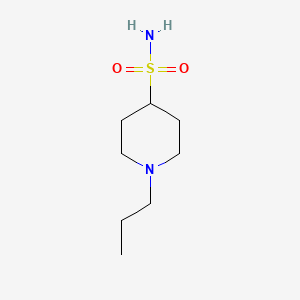
1-Propyl-4-piperidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propylpiperidine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides and piperidine derivatives. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Métodos De Preparación
The synthesis of 1-propylpiperidine-4-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. One common method includes the reaction of 1-propylpiperidine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-propylpiperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-propylpiperidine-4-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-propylpiperidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The piperidine moiety may also interact with various receptors and enzymes, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
1-propylpiperidine-4-sulfonamide can be compared with other sulfonamide and piperidine derivatives:
Sulfonamides: Similar compounds include sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Piperidine Derivatives: Compounds like piperidine, 1-methylpiperidine, and 1-ethylpiperidine share structural similarities but differ in their pharmacological activities and applications.
Propiedades
Fórmula molecular |
C8H18N2O2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-propylpiperidine-4-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-2-5-10-6-3-8(4-7-10)13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
Clave InChI |
JOIXPEYCFFIIGI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


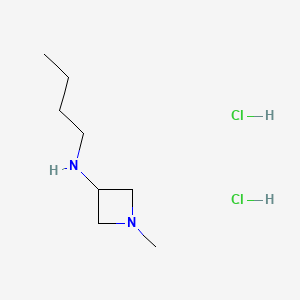
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
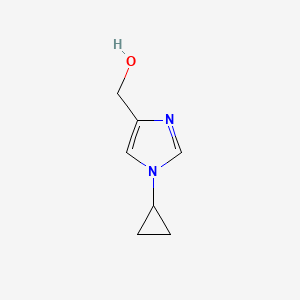
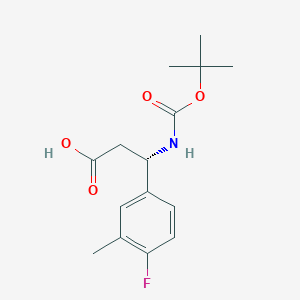
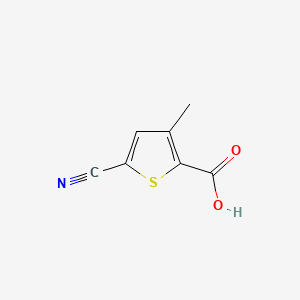
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
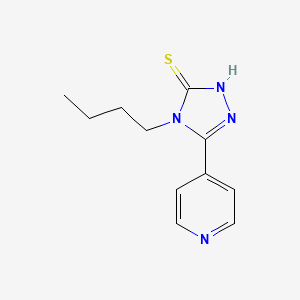
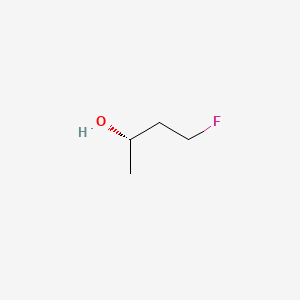
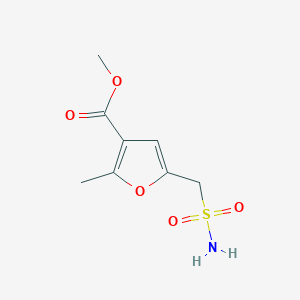
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)
![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
